![molecular formula C10H9Cl2NO4 B2392172 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid CAS No. 385375-11-1](/img/structure/B2392172.png)
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid
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Overview
Description
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid is a chemical compound with the molecular formula C10H9Cl2NO4 and a molecular weight of 278.09 g/mol . This compound is known for its unique structure, which includes a chloroacetyl group, an amino group, and a hydroxybenzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-Chloro-2-hydroxybenzoic acid+Chloroacetyl chloride→5-Chloro-3-[(chloroacetyl)amino]methyl-2-hydroxybenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxy group can undergo oxidation to form quinones, and the amino group can be reduced to form amines.
Condensation Reactions: The amino group can participate in condensation reactions to form amides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amides, while oxidation reactions can form quinones.
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- Molecular Formula : C10H9Cl2NO4
- Molecular Weight : 278.09 g/mol
- IUPAC Name : 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid
The structure includes a chloro group, a hydroxy group, and an amino group linked to a chloroacetyl moiety, which contributes to its reactivity and biological interactions.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions such as:
- Substitution Reactions : The chloro group can be replaced by other nucleophiles.
- Condensation Reactions : The amino group can form amides and other derivatives.
Biology
In biological research, this compound is utilized in studies focusing on:
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition.
- Protein Interactions : Investigations into how the compound affects protein function and cellular pathways.
Medicine
The potential therapeutic applications of this compound are significant:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses positions it as a potential treatment for inflammatory diseases.
Industry
In industrial applications, this compound is used in:
- Pharmaceutical Manufacturing : As an intermediate in the synthesis of active pharmaceutical ingredients.
- Specialty Chemicals Production : Its unique properties make it suitable for creating specialty chemicals used in various applications.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of this compound. Researchers found that the compound effectively inhibited specific enzymes involved in bacterial cell wall synthesis, demonstrating its potential as an antibacterial agent.
Case Study 2: Antimicrobial Activity
Research conducted at a leading university evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it displayed significant activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxybenzoic acid moiety can interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the chloroacetyl and amino groups.
3-Chloro-2-hydroxybenzoic acid: Similar structure but with different substitution patterns.
2-Amino-5-chloro-3-methylbenzoic acid: Contains an amino group and a chloro group but differs in the position of the substituents.
Uniqueness
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid is unique due to the presence of both the chloroacetyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid, also known by its chemical formula C10H9Cl2NO4, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, incorporating both chloroacetyl and hydroxybenzoic acid moieties, allows it to exhibit various biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Molecular Formula : C10H9Cl2NO4
- Molecular Weight : 278.09 g/mol
- CAS Number : 385375-11-1
The compound features a chloro group at the 5-position, a hydroxy group at the 2-position, and an amino group linked to a chloroacetyl moiety at the 3-position of the benzoic acid framework .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxybenzoic acid component may influence various cellular pathways, affecting processes such as signal transduction and metabolic regulation.
Antimicrobial Activity
Research indicates that derivatives of hydroxybenzoic acids often exhibit antimicrobial properties. A study highlighted that compounds similar to this compound demonstrate significant antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antimicrobial agents .
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for glycolysis. Inhibition studies revealed that this compound could significantly reduce the activity of GAPDH in certain pathogens without affecting mammalian GAPDH, indicating selectivity that could be exploited for therapeutic purposes .
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of this compound on cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values in the low micromolar range. This suggests its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis was conducted with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Chloro-2-hydroxybenzoic acid | Lacks chloroacetyl and amino groups | Moderate antibacterial |
3-Chloro-2-hydroxybenzoic acid | Different substitution pattern | Low antifungal |
2-Amino-5-chloro-3-methylbenzoic acid | Contains amino group at a different position | Antitumor activity |
The presence of both chloroacetyl and amino groups in this compound confers distinct reactivity and biological properties compared to its analogs .
Properties
IUPAC Name |
5-chloro-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c11-3-8(14)13-4-5-1-6(12)2-7(9(5)15)10(16)17/h1-2,15H,3-4H2,(H,13,14)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTSSODRPLWKRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CNC(=O)CCl)O)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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